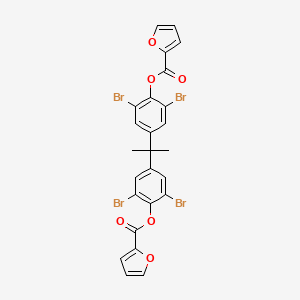
Propane-2,2-diylbis-2,6-dibromobenzene-4,1-diyl difuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate is a complex organic compound characterized by multiple bromine atoms and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate typically involves multiple steps, including bromination, esterification, and coupling reactions. The process begins with the bromination of phenolic compounds to introduce bromine atoms at specific positions. This is followed by esterification reactions to attach the furan rings. The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Less brominated derivatives or completely debrominated products.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atoms and furan rings play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(1-{3,5-dibromo-4-hydroxyphenyl}-1-methylethyl)phenyl 2-furoate
- 2,6-Dibromo-4-(1-{3,5-dibromo-4-methoxyphenyl}-1-methylethyl)phenyl 2-furoate
Uniqueness
2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate is unique due to the presence of both bromine atoms and furan rings, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C25H16Br4O6 |
|---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(furan-2-carbonyloxy)phenyl]propan-2-yl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H16Br4O6/c1-25(2,13-9-15(26)21(16(27)10-13)34-23(30)19-5-3-7-32-19)14-11-17(28)22(18(29)12-14)35-24(31)20-6-4-8-33-20/h3-12H,1-2H3 |
InChI Key |
AAZWRALGGYEBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C2=CC=CO2)Br)C3=CC(=C(C(=C3)Br)OC(=O)C4=CC=CO4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















